molecular formula C13H20N4O3 B1392605 Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate CAS No. 1243047-49-5

Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate

Cat. No.: B1392605
CAS No.: 1243047-49-5
M. Wt: 280.32 g/mol
InChI Key: IYXZKYVYQFXIKV-UHFFFAOYSA-N
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Description

This compound is a benzoate ester derivative featuring a urea-like linkage and a methylamino-substituted ethylamino side chain. Its molecular structure includes:

  • Ethyl benzoate backbone: Substituted at the 3-position with an amino group (-NH₂) and at the 4-position with a complex substituent.
  • 4-position substituent: A 2-aminoethyl group connected to a methylamino-carbonylurea moiety (-NH-(CH₂)₂-NH-C(O)-NH-CH₃).

Properties

IUPAC Name

ethyl 3-amino-4-[2-(methylcarbamoylamino)ethylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-3-20-12(18)9-4-5-11(10(14)8-9)16-6-7-17-13(19)15-2/h4-5,8,16H,3,6-7,14H2,1-2H3,(H2,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXZKYVYQFXIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCNC(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of scientific exploration

Mode of Action

The mode of action of this compound is not well-documented in the literature. Given its structural features, it may interact with its targets through hydrogen bonding or electrostatic interactions, but this is purely speculative. More experimental studies are required to elucidate the exact mechanism of interaction.

Biological Activity

Molecular Structure and Properties

Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate is characterized by multiple functional groups, including amino and ester functionalities. The presence of these groups often correlates with significant biological activity, particularly in pharmaceuticals. The molecular formula indicates a substantial nitrogen content, which is frequently associated with various therapeutic effects.

Chemical Structure

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : 280.32 g/mol

Biological Activity Insights

While direct studies on this compound are scarce, related compounds exhibit a range of biological activities:

  • Antitumor Activity : Compounds with similar structures have been shown to interact with DNA, potentially inhibiting replication and transcription processes. For instance, derivatives of benzoic acid have been linked to anticancer properties through mechanisms involving DNA intercalation and alkylation .
  • Antimicrobial Properties : Many amino-substituted benzoates demonstrate antimicrobial effects against various pathogens. This suggests that this compound may also possess similar activity .
  • Antiviral Potential : Some structural relatives have been investigated for their effectiveness against viral infections, indicating a potential pathway for further research into this compound's antiviral properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological efficacy of this compound.

Compound Name CAS Number Similarity Index
Methyl 3-amino-4-(methylamino)benzoate66315-23-90.96
Methyl 4-(methylamino)benzoate18358-63-90.89
Ethyl 3-amino-4-(ethylamino)benzoate2305224-

These compounds share structural similarities with this compound but may differ in their biological activities due to variations in functional groups or molecular configurations.

Antitumor Studies

Research has indicated that derivatives related to the benzoate structure can serve as effective antitumor agents. For example, bis-(2-haloethyl)aminophenyl substituted distamycin derivatives have shown promise in treating various cancers by targeting DNA sequences involved in cell proliferation .

Antimicrobial Research

A study focused on the synthesis of Schiff bases from ethyl aminobenzoates found that these compounds exhibited significant antimicrobial activity against a range of bacterial strains. This suggests that this compound could be explored for similar applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

Key analogs differ in substituents, altering physicochemical properties and applications.

Table 1: Molecular Characteristics of Selected Benzoate Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features
Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate (Target) C₁₃H₂₀N₄O₃ (inferred) 280.35 Methylamino-carbonyl urea linkage, ethylamino chain
Ethyl 3-amino-4-[(2-{[(ethylamino)carbonyl]amino}ethyl)amino]benzoate C₁₄H₂₂N₄O₃ 294.36 Ethylamino-carbonyl urea linkage
Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate C₁₂H₁₃ClN₂O₃ 284.70 Chloroacetyl group, methylbenzoate backbone
2-(diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate C₂₀H₂₃ClN₂O₃ 374.86 Diethylaminoethyl ester, chlorobenzoyl substituent
Ethyl 3-amino-4-[(2-hydroxyethyl)methylamino]benzoate C₁₂H₁₇N₃O₃ (inferred) 251.29 Hydroxyethyl-methylamino group

Key Observations :

  • Target vs.
  • Chloroacetyl Derivative : The chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions.
  • Diethylaminoethyl Compound : The diethylamino group increases basicity, favoring solubility in acidic environments, while the chlorobenzoyl moiety adds aromatic bulk.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate
Reactant of Route 2
Ethyl 3-amino-4-[(2-{[(methylamino)carbonyl]amino}ethyl)amino]benzoate

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